molecular formula C18H36O B1194764 1,2-Epoxyoctadecane CAS No. 7390-81-0

1,2-Epoxyoctadecane

Cat. No. B1194764
CAS RN: 7390-81-0
M. Wt: 268.5 g/mol
InChI Key: QBJWYMFTMJFGOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Epoxyoctadecane and similar compounds has been explored through biological and chemical methods. A notable approach involves the use of microorganisms such as Pseudomonas oleovorans, which can convert 1-octene to 1,2-epoxyoctane, a compound with similar properties to 1,2-Epoxyoctadecane. This biological synthesis offers a unique avenue for producing epoxides, highlighting the potential for microbial systems in organic synthesis (de Smet, Wynberg, & Witholt, 1981).

Molecular Structure Analysis

The molecular structure of 1,2-Epoxyoctadecane and related epoxides has been extensively studied, providing insights into their reactivity and physical properties. For example, research into plant cutins and suberins has revealed the presence of epoxyoctadecanoic acids, which share structural similarities with 1,2-Epoxyoctadecane, showcasing the diversity of epoxy compounds in nature and their structural characteristics (Holloway & Deas, 1973).

Chemical Reactions and Properties

The chemical reactivity of 1,2-Epoxyoctadecane includes its involvement in various synthetic pathways, such as epoxidation and further transformation into different products. The enzymatic epoxidation process, as demonstrated by Pseudomonas oleovorans, underlines the compound's versatility in undergoing chemical transformations (Schwartz & McCoy, 1976).

Scientific Research Applications

  • Antifouling Agent in Membrane Bioreactors : Chitosan was evaluated as an antifouling agent in bioreactors processing 1,2-epoxyoctane, showing enhanced flow rates and reduced resistance, indicating its potential in bioprocessing and wastewater treatment applications (Roux et al., 2005).

  • Occurrence in Plant Cutins and Suberins : Epoxyoctadecanoic acids, closely related to 1,2-epoxyoctadecane, were found in plant cutins and suberins, suggesting their significant role in plant biology and potential applications in biomaterials (Holloway & Deas, 1973).

  • Synthesis by Pseudomonas oleovorans : The synthesis of 1,2-epoxyoctane (a similar compound) from 1-octene using Pseudomonas oleovorans was optimized, demonstrating the potential of using microorganisms for producing industrial chemicals (de Smet et al., 1981).

  • Asymmetric Hydrolysis : Chryseomonas luteola was used for the asymmetric hydrolysis of 1,2-epoxyoctane, yielding optically active epoxides and diols. This highlights its application in producing enantiomerically pure compounds, important in pharmaceuticals and fine chemicals (Botes et al., 1998).

  • Enantioselective Catalytic Hydrolysis : A membrane bioreactor was developed for the enantioselective catalytic hydrolysis of 1,2-epoxyoctane. This process is important in pharmaceuticals for producing specific enantiomers of a compound (Krieg et al., 2000).

  • Microbial Production in Multi-phase Reactors : The production of 1,2-epoxyoctane by Pseudomonas oleovorans in multi-phase reactors was explored, offering insights into the microbial production of fine chemicals in complex reactor systems (de Meer et al., 1986).

Safety And Hazards

1,2-Epoxyoctadecane is sensitive to exposure to moisture and is incompatible with strong acids, caustics, and peroxides . It is a local irritant . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container . Contaminated clothing and the absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal . All contaminated surfaces should be washed with acetone followed by a soap and water solution .

properties

IUPAC Name

2-hexadecyloxirane
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InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3
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InChI Key

QBJWYMFTMJFGOL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCC1CO1
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Molecular Formula

C18H36O
Record name 1,2-EPOXYOCTADECANE
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DSSTOX Substance ID

DTXSID4025246
Record name 1,2-Epoxyoctadecane
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Molecular Weight

268.5 g/mol
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Physical Description

1,2-epoxyoctadecane appears as white waxy or chunky solid. (NTP, 1992), White solid; mp = 26 deg C; [CAMEO] White solid; mp = 30-35 deg C; [Alfa Aesar MSDS]
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Boiling Point

279 °F at 0.5 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.83 at 68 °F (NTP, 1992) - Less dense than water; will float
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Product Name

1,2-Epoxyoctadecane

CAS RN

7390-81-0
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Melting Point

79 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Thereafter, 1,2-epoxyoctadecane (385 parts) is added to the vessel with stirring and heating at 125° C. to 135° C. continued for another three hours or until at least 95% of the 1,2-epoxyoctadecane has reacted. The resulting product is treated with magnesium silicate (5% by weight) and water (1% by weight), heated at 120° C. for two hours, and filtered to remove residual potassium catalyst. Residual volatiles are removed by steam vacuum distillation (200°-205° C., 10 mm Hg vacuum, 3 parts water per part alkoxylated alcohol) to yield an alkoxylated alcohol containing an average of about 5 equivalents of reacted propylene oxide and 3 equivalents of reacted 1,2-epoxyoctadecane per equivalent of glycerin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
AIA Soliman, T Utsunomiya, T Ichii, H Sugimura - Langmuir, 2018 - ACS Publications
This work describes the UV alkoxylation of a series of 1,2-epoxyalkanes on the hydrogen-terminated silicon (H–Si) substrate. The formation of alkoxy self-assembled monolayers (SAMs…
Number of citations: 12 pubs.acs.org
S Hjertén, K Nakazato, J Mohammad, D Eaker - Chromatographia, 1993 - Springer
The polymer beds described are synthesized in aqueous solution directly in the column or batchwise in the form of large clusters of small particles. The conventional, expensive step …
Number of citations: 78 link.springer.com
G Saini, DS Jensen, LA Wiest, MA Vail… - Analytical …, 2010 - ACS Publications
We report the formation of core−shell diamond particles for solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) made by layer-by-layer (LbL) deposition. …
Number of citations: 93 pubs.acs.org
A Durand - Journal of Molecular Catalysis A: Chemical, 2006 - Elsevier
Amphiphilic polymers are prepared by chemical modification of dextran, a neutral bacterial polysaccharide consisting of α-1,6 linked glucose units. Hydrocarbon groups are attached to …
Number of citations: 15 www.sciencedirect.com
JL Liao, YM Li, S Hjertén - Analytical biochemistry, 1996 - Elsevier
Simple and cost-effective methods for the preparation of microcolumns (id 0.025–0.32 mm) for reversed-phase chromatography are described. The procedure includes (1) synthesis in …
Number of citations: 54 www.sciencedirect.com
H Lin, J Ou, S Tang, Z Zhang, J Dong, Z Liu… - … of Chromatography A, 2013 - Elsevier
An organic–inorganic hybrid monolith was prepared by a single-step ring-opening polymerization of octaglycidyldimethylsilyl polyhedral oligomeric silsesquioxane (POSS) with poly(…
Number of citations: 66 www.sciencedirect.com
LA Wiest, DS Jensen, CH Hung, RE Olsen… - Analytical …, 2011 - ACS Publications
A new stationary phase for reversed-phase high performance liquid chromatography (RP HPLC) was created by coating spherical 3 μm carbon core particles in a layer-by-layer (LbL) …
Number of citations: 81 pubs.acs.org
B Singh, DS Jensen, AJ Miles, AE Dadson… - … Analytics: Orem, UT, 2013 - academia.edu
The Diamond Analytics Flare core-shell column is made by depositing alternating layers of polyallyamine (PAAm) and nanodiamond on solid carbon core particles. 1, 2 The final PAAm …
Number of citations: 2 www.academia.edu
AJ Stipanovic, PJ Hennessy, FX Webster… - Journal of agricultural …, 2004 - ACS Publications
The potential utility of micrometer-sized particles as controlled-release devices for the volatilization of insect pheromones for mating disruption applications is evaluated in this study for …
Number of citations: 37 pubs.acs.org
D Swern, GN Billen, JT Scanlan - Journal of the American …, 1946 - ACS Publications
Hydroxylation and Epoxidation of Some 1-Olefins with Per-acids Page 1 1504 Daniel Swern, Geraldine N. Billen and John T. Scanlan Vol. nones and maleic anhydride in the Diels-…
Number of citations: 152 pubs.acs.org

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